molecular formula C13H16N2O2 B2390207 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide CAS No. 92108-39-9

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide

Cat. No. B2390207
CAS RN: 92108-39-9
M. Wt: 232.283
InChI Key: KZONKFDERKWXRW-UHFFFAOYSA-N
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Description

“5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide” is a chemical compound with the IUPAC name 5-oxo-1-(2-phenylethyl)-3-pyrrolidinecarboxylic acid . It has a molecular weight of 233.27 . The compound is typically stored at room temperature and is available in a solid form .


Synthesis Analysis

The synthesis of “5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide” and similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available sources.


Molecular Structure Analysis

The InChI code for “5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide” is 1S/C13H15NO3/c15-12-8-11(13(16)17)9-14(12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) . This indicates the presence of a five-membered pyrrolidine ring, a phenylethyl group, and a carboxamide group in the molecule.


Physical And Chemical Properties Analysis

“5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide” is a solid at room temperature . The compound’s molecular weight is 233.27 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The pyrrolidine scaffold is a versatile building block in drug discovery. Researchers have explored derivatives of 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide for their potential as novel therapeutic agents. By modifying the phenylethyl group and the carboxamide functionality, scientists aim to develop compounds with improved pharmacological properties. These efforts may lead to new drugs targeting specific diseases or biological pathways .

Neurotransmitter Analogues

The phenylethyl moiety resembles neurotransmitters like dopamine, histamine, and serotonin. Researchers have explored analogues of these neurotransmitters to understand their effects on neural signaling and receptor interactions. By incorporating the pyrrolidine core, scientists can create novel compounds with potential applications in neuropharmacology .

Heterocyclic Chemistry

The synthesis of 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide involves several steps, including amidation and cyclization. These reactions highlight the compound’s role in heterocyclic chemistry. Researchers can further explore its reactivity, stability, and functional group compatibility to design new heterocyclic structures .

Bioconjugation and Labeling

Functionalized carboxamides are valuable tools for bioconjugation and labeling studies. Researchers can attach fluorescent dyes, radioisotopes, or other tags to the carboxamide group of 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide. These labeled derivatives enable visualization, tracking, and localization of specific cellular targets in biological systems .

Combinatorial Chemistry

Given the ease of synthesis and the availability of diverse amines, 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide can be part of combinatorial libraries. Researchers can explore its chemical space by systematically varying substituents on the phenylethyl and pyrrolidine moieties. Such libraries are valuable for high-throughput screening and lead optimization in drug discovery .

properties

IUPAC Name

5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-13(17)11-8-12(16)15(9-11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZONKFDERKWXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide

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